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Compound of Interest

Compound Name: Carpetimycin D

Cat. No.: B1240819

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpetimycin D is a naturally occurring carbapenem antibiotic, a class of -lactam antibiotics
with a broad spectrum of antibacterial activity. Isolated from Streptomyces sp. KC-6643, it
belongs to the thienamycin family of compounds. This technical guide provides a
comprehensive overview of the core physicochemical properties of Carpetimycin D,
presenting key data in a structured format and outlining the experimental methodologies used
for their determination. This information is crucial for researchers and professionals involved in
the discovery, development, and formulation of new antibacterial agents.

Core Physicochemical Data

The fundamental physicochemical characteristics of Carpetimycin D are summarized in the
table below. These data points are essential for understanding the molecule's identity, size, and

basic physical nature.
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Property Value Reference
Molecular Formula C14H20N209S:2 [1]
Molecular Weight 424.45 g/mol [1]

CAS Number 87139-37-5 [1]
Appearance Amorphous white powder

Optical Rotation [a]D2#4 -148° (c=0.5, H20)

Spectroscopic and Structural Data

Spectroscopic analysis provides a fingerprint of a molecule's structure and is indispensable for
its identification and characterization. The following tables detail the key spectroscopic data for
Carpetimycin D.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,
particularly the conjugated systems.

Solvent Amax (nm) Reference

Water 268, 305

Infrared (IR) Spectroscopy

IR spectroscopy reveals the functional groups present in a molecule by measuring the
vibrations of its bonds.

Wavenumber (cm~12) Assignment Reference
1760 B-lactam C=0

1705 Carboxyl C=0

1640 Amide C=0
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule. The following are the reported chemical shifts (d) in D20.

IH NMR Spectral Data

. . Coupling
Chemical Shift L . .
Multiplicity Constant (J in Assignment Reference
(ppm)
Hz)
1.30 S - C(CHs3)2
1.98 S - N-COCHs
3.1-3.6 m - CH2CHz2
3.48 dd 6.0, 2.5 H-6
4.22 t 9.0 H-5
4.28 dd 9.0,2.5 H-8

13C NMR Spectral Data
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Chemical Shift (ppm) Assignment Reference
23.3 N-COCHs
24.8, 25.0 C(CHs)2
28.5 N-CH2CH2-S
52.8 N-CH2CH2-S
59.8 C-6

65.8 C-5

77.5 C-8

84.8 C(CHs3)2
124.9 C-3

145.2 C-2

166.8 C-4

175.2 N-COCHs
177.0 C-7

Solubility Profile

The solubility of an active pharmaceutical ingredient is a critical parameter influencing its
bioavailability and formulation development.
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Solvent Solubility Reference
Water Soluble

Methanol Soluble

Ethanol Sparingly soluble

Acetone Insoluble

Ethyl acetate Insoluble

Chloroform Insoluble

Experimental Protocols

The determination of the aforementioned physicochemical properties relies on standardized
experimental procedures. Below are detailed methodologies for key experiments.

Workflow for Physicochemical Characterization of
Carpetimycin D
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Caption: General workflow for the isolation and physicochemical characterization of
Carpetimycin D.

1. Determination of Optical Rotation

e Apparatus: A standard polarimeter.

e Procedure:
o A solution of Carpetimycin D was prepared in water at a concentration of 0.5 mg/mL.
o The polarimeter cell was filled with the solution.
o The optical rotation was measured at 24 °C using the sodium D line (589 nm).

o The specific rotation ([a]D) was calculated using the formula: [a]D = a/ (I X ¢), where a is
the observed rotation, | is the path length in decimeters, and c is the concentration in
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g/mL.

2. UV-Vis Spectroscopy

o Apparatus: A double-beam UV-Vis spectrophotometer.

e Procedure:

[e]

A dilute solution of Carpetimycin D was prepared in water.

(¢]

The spectrophotometer was blanked using water as the reference.

[¢]

The absorbance spectrum was recorded over a wavelength range of 200-400 nm.

[¢]

The wavelengths of maximum absorbance (Amax) were identified.
3. Infrared Spectroscopy

o Apparatus: A Fourier-transform infrared (FTIR) spectrophotometer.

e Procedure:

o A small amount of the amorphous white powder of Carpetimycin D was mixed with
potassium bromide (KBr).

o The mixture was pressed into a thin, transparent pellet.
o The IR spectrum was recorded, typically over a range of 4000-400 cm™1.

o The characteristic absorption bands corresponding to the functional groups were
identified.

4. NMR Spectroscopy
o Apparatus: A high-field nuclear magnetic resonance spectrometer.
e Procedure:

o A sample of Carpetimycin D was dissolved in deuterium oxide (D20).
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o H and 3C NMR spectra were acquired.

o Chemical shifts were referenced to an internal standard.

o The signals were assigned to the respective protons and carbons in the molecule.
5. Solubility Testing
e Procedure:

o A gualitative assessment of solubility was performed by adding a small amount of
Carpetimycin D to various solvents (water, methanol, ethanol, acetone, ethyl acetate,
chloroform) at room temperature.

o The mixture was agitated, and the solubility was visually determined as soluble, sparingly
soluble, or insoluble.

Logical Relationship of Spectroscopic Data to
Structure

The interpretation of spectroscopic data is interconnected and leads to the elucidation of the
molecular structure. The following diagram illustrates this logical relationship.

Spectroscopic Data

UV-Vis Data IR Data NMR Data Mass Spectrometry
(Amax at 268, 305 nm) (1760, 1705, 1640 cm™1) (*H and 13C shifts) (Molecular lon Peak)
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Caption: Logical flow from spectroscopic data to the structural elucidation of Carpetimycin D.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of
Carpetimycin D, a carbapenem antibiotic of significant interest. The tabulated data offers a
quick reference for researchers, while the outlined experimental protocols provide insight into
the methodologies for obtaining these critical parameters. The logical relationships illustrated
by the diagrams emphasize the interconnectedness of the data in defining the molecular
characteristics of this compound. This comprehensive information serves as a valuable
resource for ongoing and future research and development efforts in the field of antibacterial
drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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